molecular formula C15H13NO2 B1521493 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol CAS No. 1203498-96-7

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B1521493
CAS No.: 1203498-96-7
M. Wt: 239.27 g/mol
InChI Key: YFUDPXJYMLQHQO-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol This compound is characterized by a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 4-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.

    Alkyne Formation: The prop-2-yn-1-ol moiety can be introduced through a Sonogashira coupling reaction. This involves reacting the benzyloxy-substituted pyridine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance binding affinity to certain molecular targets, while the alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the benzyloxy group and the prop-2-yn-1-ol moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-(4-phenylmethoxypyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-10-4-7-14-11-16-9-8-15(14)18-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDPXJYMLQHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242855
Record name 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203498-96-7
Record name 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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